8-Methyl-1-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2,4-5H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEWUDFEONXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068607 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51015-28-2 | |
| Record name | 3,4-Dihydro-8-methyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51015-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-1-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051015282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-8-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-8-methylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 8-METHYL-1-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9W56OZV5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 8 Methyl 1 Tetralone and Its Derivatives
Established Synthetic Pathways for 8-Methyl-1-tetralone
A well-documented pathway for the preparation of this compound utilizes the readily available 5-methoxy-1-tetralone (B1585004) as the starting material. researchgate.netnih.govtandfonline.com This synthetic route involves a sequence of eight chemical transformations to achieve the target molecule. researchgate.netnih.gov
The key transformations in this sequence include bromination, cyanation, reduction, hydrogenation, oxidation, and deoxygenation steps to functionalize and modify the tetralone core. researchgate.netlookchem.com The final steps involving the deoxygenation of a phenolic intermediate have been particularly optimized, with one method involving the formation of a triflate followed by palladium-catalyzed deoxygenation proving to be more efficient, providing the final product in a 64% yield over two steps. lookchem.com
Table 1: Overview of the Multi-step Synthesis of this compound
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 97% lookchem.com |
| 2 | Cyanation | Copper(I) cyanide (CuCN), Dimethylformamide | 92% lookchem.com |
| 3 | Reduction | Diisobutylaluminium hydride (DIBAL-H), Toluene (B28343) | 77% lookchem.com |
| 4 | Hydrogenation | H₂, 10% Pd/C, Ethyl acetate (B1210297) | 73% lookchem.com |
| 5 | Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane (B109758) | 86% lookchem.com |
| 6 | Demethylation | Hydrobromic acid, Acetic acid | 96% lookchem.com |
| 7 & 8 | Deoxygenation | (CF₃SO)₂O, Et₃N then H₂, 5% Pd/C, EtOH | 64% (for two steps) lookchem.com |
| Overall | 25% researchgate.netnih.gov |
The successful synthesis of this compound from 5-methoxy-1-tetralone relies on a series of specific reagents and carefully controlled reaction conditions for each transformation. researchgate.netlookchem.com
Synthesis from 5-Methoxy-1-tetralone
Specific Reagents and Reaction Conditions
Bromination with N-Bromosuccinimide (NBS)
The initial step involves the bromination of 5-methoxy-1-tetralone. researchgate.netlookchem.com This is achieved by reacting it with N-Bromosuccinimide (NBS) in acetonitrile. researchgate.netlookchem.comresearchgate.net The reaction is typically stirred at room temperature for 18 hours, leading to the formation of the corresponding bromotetralone in high yield (97%). researchgate.netlookchem.com
Cyanation with CuCN
Following bromination, the resulting bromotetralone undergoes cyanation. researchgate.netlookchem.com This is accomplished by heating the compound with copper(I) cyanide (CuCN) in dimethylformamide. researchgate.netlookchem.comresearchgate.net This step effectively replaces the bromine atom with a cyano group, yielding the cyanotetralone in 92% yield. researchgate.netlookchem.com
Reduction with DIBALH
The carbonyl group of the cyanotetralone is then reduced. researchgate.netlookchem.com Diisobutylaluminium hydride (DIBAL-H) in toluene is used as the reducing agent. researchgate.netlookchem.comresearchgate.net This reaction selectively reduces the ketone to an aldehyde, furnishing the corresponding aldehyde intermediate in 77% yield. researchgate.netlookchem.com
Catalytic Hydrogenation (Pd/C)
Catalytic hydrogenation utilizing palladium on carbon (Pd/C) is a key reaction in several synthetic routes to this compound and its derivatives. This method is frequently employed for deoxygenation and reduction steps.
In one approach to this compound, a 5-phenyltetrazolyl ether derivative is subjected to heterogeneous hydrogenolysis over 5% Pd/C in ethanol (B145695) at 100 psi for 8 hours. This step effectively cleaves the ether linkage to yield the desired tetralone. lookchem.com Another application of catalytic hydrogenation with Pd/C is in the deoxygenation of an aryl triflate intermediate. lookchem.com This reaction is carried out in methanol (B129727) with 10% Pd/C and triethylamine (B128534) under 100 psi of hydrogen for 6 hours, providing this compound in 66% yield. lookchem.com
Furthermore, catalytic hydrogenation is used to convert other functional groups within the tetralone framework. For instance, an aldehyde intermediate can be reduced to a tetralol using 10% Pd/C in ethyl acetate under atmospheric pressure of hydrogen. researchgate.net This tetralol can then be further transformed into other derivatives. researchgate.net The choice between different reduction methods, such as microwave-assisted Huang-Minlon reaction and catalytic hydrogenation, sometimes favors the latter due to its environmentally friendly conditions. researchgate.net
Oxidation with PCC
Pyridinium chlorochromate (PCC) is a versatile oxidizing agent used in the synthesis of this compound derivatives. It is particularly effective for the oxidation of secondary alcohols to ketones.
In a multi-step synthesis starting from 5-methoxy-1-tetralone, a tetralol intermediate is oxidized to the corresponding tetralone using PCC. researchgate.net The reaction is typically carried out by adding a solution of the tetralol in dichloromethane to a suspension of PCC in the same solvent. The mixture is stirred at room temperature for a short period, usually around one hour, to achieve a high yield of the desired tetralone, reported to be 86%. lookchem.comresearchgate.net This oxidation step is a crucial part of the pathway to ultimately form this compound. researchgate.net The product is then isolated by filtering the reaction mixture through a pad of Celite and purifying via column chromatography. lookchem.com
Deoxygenation via Triflate Intermediate
A key strategy for the synthesis of this compound involves the deoxygenation of a phenolic hydroxyl group via a triflate intermediate. lookchem.com This method has proven to be an efficient way to remove the hydroxyl group and introduce the desired methyl group at the 8-position.
The process begins with the conversion of a phenolic precursor, such as 8-hydroxy-1-tetralone, into its corresponding aryl triflate. This is achieved by reacting the phenol (B47542) with triflic anhydride (B1165640) in the presence of a base like triethylamine or pyridine. lookchem.comtandfonline.com The resulting aryl triflate is a versatile intermediate that can undergo various coupling reactions. tandfonline.com
Alternative Synthetic Approaches to this compound
Several alternative synthetic routes for this compound have been developed, often aiming to improve upon the efficiency and accessibility of starting materials compared to earlier methods.
Another strategy utilizes the Wieland-Miescher ketone as a starting material. lookchem.comresearchgate.net This transformation was previously reported, but one of the reagents, thionyl chloride, became difficult to procure, prompting the development of alternative syntheses. lookchem.comresearchgate.net
Transformation of Wieland-Miescher Ketone
The Wieland-Miescher ketone has served as a key starting material for the synthesis of this compound. lookchem.comresearchgate.net This bicyclic diketone provides a foundational structure that can be chemically modified to yield the desired tetralone derivative.
Comparison of Synthetic Yields and Efficiency
| Starting Material | Key Steps | Overall Yield (%) | Reference |
| Wieland-Miescher Ketone | Thionyl chloride-mediated rearrangement | 18 | lookchem.comresearchgate.net |
| 5-Methoxy-1-tetralone | 8-step sequence including bromination, cyanation, reduction, deoxygenation | 25 | lookchem.comresearchgate.net |
| Phenol derivative | Deoxygenation via triflate intermediate (2 steps from phenol) | 64 | lookchem.com |
| Other published methods | Not specified | 8, 16 | lookchem.comresearchgate.net |
Advanced Synthetic Strategies for Related Methyl-Substituted Tetralones
Advanced synthetic strategies for methyl-substituted tetralones often focus on efficiency, regioselectivity, and the introduction of diverse functionalities. These methods include intramolecular Friedel-Crafts reactions, metal-catalyzed cross-coupling, and enzymatic resolutions.
Intramolecular Friedel-Crafts acylation is a common method for constructing the tetralone ring system. researchgate.netsemanticscholar.org For instance, 4-arylbutanoic acids can be cyclized using catalysts like metal triflates, sometimes under microwave irradiation, to form tetralones in good yields. researchgate.net The use of a bromine substituent as a blocking group on the aromatic ring can direct the cyclization to the desired position, as seen in the synthesis of 8-methoxy-1-tetralone. researchgate.net
Palladium-catalyzed reactions are also pivotal. The Heck reaction, followed by catalytic hydrogenation and intramolecular acylation, provides a concise route to tetralones. researchgate.net Suzuki coupling of aryl triflates with appropriate boronic acids is another powerful tool for introducing aryl groups at specific positions on the tetralone scaffold. acs.org
For the synthesis of optically active tetralones, chemoenzymatic approaches have been employed. Late-stage enzymatic resolution can provide access to both enantiomers of a methyl-substituted tetralone. semanticscholar.org Asymmetric synthesis is also achieved through methods like enantioselective alkynylation of an aromatic aldehyde followed by intramolecular Friedel-Crafts acylation. semanticscholar.org
Other innovative strategies include the nitration of methyl-substituted alkenoylbenzenes followed by an intramolecular Michael addition to form 4-nitro-1-tetralones. materialsciencejournal.org Additionally, the alkylation of existing tetralone systems, such as the methylation of 7-methoxy-2-tetralone, is a direct way to introduce methyl groups.
Palladium-Mediated Cross-Coupling Reactions
Palladium-mediated cross-coupling reactions have emerged as a powerful tool in organic synthesis, and their application in the preparation of tetralone derivatives is noteworthy. A concise and efficient synthesis of 8-methoxy-1-tetralone has been developed utilizing a sequential approach that includes a palladium-mediated Heck cross-coupling reaction. researchgate.netthieme-connect.com This key step is followed by catalytic hydrogenation and intramolecular acylation to yield the desired product. researchgate.netthieme-connect.com The strategic use of a bromine substituent on the benzene (B151609) ring of the intermediate methyl 4-arylbutyric ester is crucial for directing the cyclization to the ortho position relative to the methoxy (B1213986) group, thus preventing the formation of the thermodynamically favored 6-methoxy-1-tetralone. researchgate.netthieme-connect.com
The versatility of palladium catalysis is further demonstrated in the synthesis of various heterocyclic compounds, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. beilstein-journals.orgdokumen.pub These methods often involve cascade reactions, where an initial palladium-catalyzed cross-coupling event triggers subsequent intramolecular reactions to build complex molecular architectures. dokumen.pub For instance, the reaction of o-haloanilines with alkenyl halides in the presence of a palladium catalyst can lead directly to substituted indoles through an initial amination followed by an intramolecular Heck reaction. dokumen.pub
Catalytic Hydrogenation in Diverse Synthetic Routes
Catalytic hydrogenation is a fundamental and widely employed reaction in the synthesis of this compound and its derivatives, often used to reduce double bonds or remove protecting groups. In one route, the synthesis of this compound from 5-methoxy-1-tetralone involves a hydrogenation step to convert an aldehyde intermediate into a tetralol. lookchem.comresearchgate.net This method is favored for its environmentally friendly conditions. lookchem.comresearchgate.net
Another application of catalytic hydrogenation is seen in the synthesis of 8-methoxy-1-tetralone, where it is used to reduce an acid intermediate. ccsenet.org Furthermore, the conversion of a bromo tetralone to 8-methoxy-1-tetralone is achieved through catalytic hydrogenation, highlighting the utility of this reaction in dehalogenation. ccsenet.org The choice of catalyst and reaction conditions, such as hydrogen pressure, can significantly influence the outcome and diastereoselectivity of the reduction. researchgate.net For example, 8-hydroxy-1-tetralone can be obtained by the hydrogenation of 1,8-naphthalenediol using a palladium-charcoal catalyst. ccsenet.org
The following table summarizes the use of catalytic hydrogenation in the synthesis of this compound and its derivatives:
| Starting Material | Product | Catalyst | Conditions | Yield | Reference |
| Aldehyde Intermediate | Tetralol | Not Specified | Not Specified | Not Specified | lookchem.comresearchgate.net |
| Acid Intermediate | Reduced Acid | Not Specified | Not Specified | Not Specified | ccsenet.org |
| Bromo Tetralone | 8-Methoxy-1-tetralone | Not Specified | Not Specified | Not Specified | ccsenet.org |
| 1,8-Naphthalenediol | 8-Hydroxy-1-tetralone | 10% Pd-C | Absolute Ethanol | Not Specified | ccsenet.org |
| Aryl Triflate | This compound | Pd/C | Triethylamine | 64% (two steps) | lookchem.com |
| 5-phenyltetrazolyl ether | This compound | Not Specified | Hydrogenolysis | 44% (two steps) | lookchem.com |
Intramolecular Acylation and Cyclization Reactions
Intramolecular acylation and cyclization reactions are pivotal in the construction of the bicyclic core of tetralones. The Friedel-Crafts reaction is a classic and widely used method for achieving this transformation. For instance, the synthesis of this compound can be accomplished through the intramolecular cyclization of a carboxylic acid precursor using reagents like polyphosphoric acid (PPA) or Eaton's reagent. researchgate.netsemanticscholar.org The formation of six-membered rings through this method is generally more facile than the formation of five- or seven-membered rings. masterorganicchemistry.com
In a specific example, the synthesis of 8-methoxy-1-tetralone involves an intramolecular acylation mediated by Eaton's reagent or Lewis acids. researchgate.netthieme-connect.com The strategic placement of a bromine atom ortho to the methoxy group ensures the desired regioselectivity of the cyclization. researchgate.netthieme-connect.com Another approach utilizes the cyclization of a bromoacid with concentrated sulfuric acid to produce a 3-carboxy bromo tetralone intermediate. ccsenet.org
The table below provides examples of intramolecular acylation and cyclization reactions in the synthesis of tetralone derivatives:
| Precursor | Reagent/Catalyst | Product | Yield | Reference |
| 4-Arylbutyric ester intermediate | Eaton's reagent or Lewis acids | 8-Methoxy-1-tetralone | Not Specified | researchgate.netthieme-connect.com |
| Bromoacid | Concentrated Sulfuric Acid | 3-Carboxy Bromo Tetralone | Not Specified | ccsenet.org |
| Phenyl-substituted carboxylic acids | Polyphosphoric Acid (PPA) | Tetralone derivatives | Not Specified | masterorganicchemistry.com |
| Benzyl Meldrum's acids | Metal trifluoromethanesulfonates | 1-Indanones, 1-Tetralones, 1-Benzosuberones | Not Specified | acs.org |
Ring Expansion of Tertiary Cyclobutanols Catalyzed by Silver Salts
A novel and practical method for the synthesis of 1-tetralone (B52770) derivatives involves the silver salt-catalyzed ring expansion of tertiary cyclobutanols. ccsenet.orgrepec.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various electronic properties and steric hindrance of substituents on the cyclobutanol (B46151) ring. acs.org The process is believed to involve a radical-mediated sequence of carbon-carbon bond cleavage followed by C-C bond formation. acs.org
In this synthetic strategy, silver nitrate (B79036) (AgNO₃) has been identified as a particularly effective catalyst, often used in conjunction with an oxidant such as potassium persulfate (K₂S₂O₈). ccsenet.orgacs.org The reaction is typically carried out in a biphasic solvent system, such as dichloromethane and water. ccsenet.org This methodology has been successfully applied to the synthesis of 8-methoxy-1-tetralone from a corresponding cyclobutanol precursor. ccsenet.orgrepec.org The reaction has been shown to be effective for a range of substituted cyclobutanols, leading to the formation of various tetralone derivatives in moderate to good yields. ccsenet.org
| Cyclobutanol Precursor | Catalyst | Oxidant | Product | Yield | Reference |
| Tertiary Cyclobutanol (general) | AgNO₃ | K₂S₂O₈ | 1-Tetralone | Not Specified | acs.org |
| Cyclobutanol 30 | AgNO₃ | K₂S₂O₈ | 8-Methoxy-1-tetralone | Not Specified | ccsenet.org |
| Halide-substituted cyclobutanols | Not Specified | Not Specified | Halide-substituted tetralones | Good | ccsenet.org |
| Cyclobutanols with electron-withdrawing groups | Not Specified | Not Specified | Substituted tetralones | Moderate | ccsenet.org |
Utilisation of Ortho-Toluamides and Vinylsilanes in Tandem Michael Addition-Cyclization
A one-pot tandem Michael addition-cyclization process utilizing lithiated ortho-toluamides and vinylsilanes provides a direct route to 1-tetralone derivatives. ccsenet.org In this reaction, the lithiated ortho-toluamide acts as a 1,4-dipole synthon, which reacts with the vinylsilane, a 1,2-dipole synthon, to afford the tetralone product. ccsenet.org
The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. The choice of base is important, with lithium diisopropylamide (LDA) being commonly used, although sec-butyllithium (B1581126) or tetramethylethylenediamine (TMEDA) can also be employed. ccsenet.org The stoichiometry of the reactants is crucial for achieving a good yield of the tetralone. ccsenet.org This method has been applied to the synthesis of 8-methoxy-1-tetralone from N,N-diethyl-2-methyl-3-methoxybenzamide and a vinylsilane, albeit in a modest yield of 8%. ccsenet.org
The general scheme for this reaction is as follows:
| Ortho-Toluamide | Vinylsilane | Base | Product | Yield | Reference |
| N,N-diethyl-2-methyl-3-methoxybenzamide | Ethoxy-substituted vinylsilane | LDA | 8-Methoxy-1-tetralone | 8% | ccsenet.org |
| Methoxy-substituted ortho-toluamides (general) | Ethoxy-substituted vinylsilanes (general) | LDA | Substituted 1-tetralones | Moderate | ccsenet.org |
Enantioselective Synthesis Approaches
The development of enantioselective methods for the synthesis of this compound and its derivatives is of significant interest for accessing optically active compounds. While racemic syntheses of related natural products like platyphyllide (B1251494) have been reported, asymmetric and catalytic enantioselective total syntheses have also been achieved. researchgate.net
One notable approach to enantioselective synthesis involves palladium-catalyzed decarboxylative allylic alkylation. This method has been used to create fluorinated α-tetrasubstituted stereocenters in five- and six-membered ketones and lactams with high yields and enantioselectivities. nih.gov The use of chiral phosphinooxazoline (PHOX) ligands in conjunction with a palladium catalyst is key to achieving high levels of stereocontrol. nih.gov For example, the reaction of a β-trifluoromethyl substituted tetralone substrate using this methodology resulted in the formation of the corresponding product with moderate enantioselectivity. nih.gov
Another strategy for enantioselective synthesis involves the iridium-catalyzed asymmetric hydrogenation of 4-alkyl-4-aryl-3-butenoic acids. This method provides access to chiral butanoic acids with excellent enantioselectivity, which can then be cyclized via a Friedel-Crafts reaction to yield chiral tetralones. semanticscholar.org This approach has been successfully applied to the total synthesis of aristelegone-A. semanticscholar.org
| Synthetic Method | Key Features | Application | Reference |
| Palladium-Catalyzed Decarboxylative Allylic Alkylation | Use of chiral PHOX ligands, creates fluorinated stereocenters | Synthesis of chiral ketones and lactams | nih.gov |
| Iridium-Catalyzed Asymmetric Hydrogenation | High enantioselectivity for reduction of butenoic acids | Total synthesis of aristelegone-A | semanticscholar.org |
| Chemoenzymatic Resolution | Late-stage enzymatic resolution | Access to both enantiomers of terpenoids | semanticscholar.org |
Reaction Mechanisms and Pathways Involving 8 Methyl 1 Tetralone
Mechanistic Investigations of 8-Methyl-1-tetralone Transformations
The chemical reactivity of this compound and its precursors is characterized by transformations targeting both the ketonic functionality and the aromatic ring substituents. Mechanistic studies have primarily focused on synthetic routes to obtain the molecule, shedding light on its hydrogenolysis and redox pathways.
The synthesis of this compound often involves the deoxygenation of a phenolic hydroxyl group at the 8-position of a tetralone precursor. This transformation is typically achieved through catalytic hydrogenolysis, a reaction that cleaves a single bond (in this case, a C-O bond) by the addition of hydrogen. The efficiency of this reaction hinges on the conversion of the poor leaving group (hydroxyl, -OH) into a better one.
Two effective methods have been documented for this conversion researchgate.net:
Via a 5-phenyltetrazolyl ether: The phenolic hydroxyl group of an 8-hydroxy-1-tetralone derivative is first converted into a 5-phenyltetrazolyl ether. This derivative then undergoes heterogeneous catalytic hydrogenolysis, where the C-O bond is cleaved in the presence of a catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source. This process successfully removes the ether group, leaving a methyl group at the 8-position to yield this compound. researchgate.net
Via an Aryl Triflate: Alternatively, the phenol (B47542) is activated by converting it into a triflate ester (trifluoromethanesulfonate, -OTf). The resulting aryl triflate is a substrate for Pd/C-catalyzed deoxygenation. The hydrogenolysis of the C-OTf bond proceeds efficiently to furnish this compound. researchgate.net This method has been shown to provide a higher yield compared to the tetrazolyl ether pathway. researchgate.net
| Starting Material Derivative | Reaction Type | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 8-(5-phenyltetrazolyl-oxy)-1-tetralone | Heterogeneous Hydrogenolysis | H₂, Pd/C | This compound | researchgate.net |
| 8-(Trifluoromethanesulfonyloxy)-1-tetralone | Heterogeneous Hydrogenolysis | H₂, Pd/C, Triethylamine (B128534) | This compound | researchgate.net |
The carbonyl group and the adjacent methylene (B1212753) group are the primary sites for oxidation and reduction reactions in the tetralone scaffold.
Oxidation: The synthesis of this compound can involve the oxidation of its corresponding secondary alcohol, 8-methyl-1-tetralol. This transformation is a standard oxidation of a secondary alcohol to a ketone. A common and effective reagent for this step is Pyridinium chlorochromate (PCC), which provides the desired tetralone in high yield. researchgate.net Other oxidizing agents like chromium trioxide (CrO₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also used for the regioselective oxidation of tetrahydronaphthalenes to α-tetralone derivatives. acs.org
Reduction: The ketone functional group of 1-tetralone (B52770) and its derivatives can be reduced to a secondary alcohol. For instance, 1-tetralone can be reduced to 1-tetralol using reagents like calcium in liquid ammonia (B1221849) or via Birch reduction conditions using lithium in liquid ammonia. wikipedia.org In the context of this compound synthesis, an aldehyde intermediate was reduced to a tetralol using catalytic hydrogenation (H₂ over Pd/C). researchgate.net
Photochemical Reactions: this compound has been used as a reference molecule in photochemical studies. Its structure is constrained with the carbonyl oxygen syn to the methyl substituent. This fixed conformation influences its behavior upon irradiation, where it can undergo photoenolization. msu.edu
| Reaction | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Oxidation | 8-Methyl-1-tetralol | Pyridinium chlorochromate (PCC) | This compound | researchgate.net |
| Reduction | 8-Cyano-5-methoxy-1-tetralone | DIBAL-H | 8-Formyl-5-methoxy-1-tetralone | researchgate.net |
| Reduction | 8-Formyl-5-methoxy-1,2,3,4-tetrahydronaphthalene | H₂, Pd/C | 8-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydronaphthalene | researchgate.net |
| Reduction | 1-Tetralone | Ca, liquid NH₃ | 1-Tetralol | wikipedia.org |
Hydrogenolysis Mechanisms
Reaction Mechanisms of Tetralone Derivatives with Biological Relevance
While specific mechanistic studies on the biological interactions of this compound are not extensively documented, the tetralone scaffold is present in numerous molecules with significant biological activity. nih.govresearchgate.net The reaction mechanisms of these derivatives, particularly as enzyme inhibitors, provide insight into their mode of action.
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that has been a major target for antiviral drug development. Its catalytic activity relies on a Cysteine-Histidine dyad (Cys145 and His41). nih.gov Covalent inhibitors are designed to form an irreversible bond with the highly nucleophilic thiolate of Cys145, thus inactivating the enzyme.
The general mechanism involves the deprotonation of the Cys145 thiol by the adjacent His41, creating a potent thiolate nucleophile. nih.gov This thiolate then attacks an electrophilic center ("warhead") on the inhibitor molecule, forming a stable covalent adduct. nih.gov While this compound itself has not been identified as a SARS-CoV-2 Mpro inhibitor, tetralone derivatives containing an electrophilic site, such as an α,β-unsaturated ketone, could theoretically act as covalent inhibitors through this pathway.
The E1cB (Elimination, Unimolecular, conjugate Base) reaction is a two-step elimination pathway that proceeds through a carbanion intermediate. wikipedia.orgmasterorganicchemistry.com This mechanism is favored when a substrate has a particularly acidic proton and a poor leaving group. wikipedia.org The steps are:
Deprotonation: A base removes an acidic proton to form a stabilized carbanion (the conjugate base).
Elimination: The lone pair of the carbanion expels an adjacent leaving group to form a double bond.
This mechanism is relevant to tetralone derivatives due to the acidity of the protons on the α-carbon (C2) to the carbonyl group. The resulting enolate is stabilized by resonance with the carbonyl. In biological systems, an E1cB-like mechanism has been proposed for the activation of certain inhibitors within the active site of enzymes like SARS-CoV-2 Mpro. nih.gov For a tetralone derivative, a basic residue in the enzyme's active site could facilitate the initial deprotonation, leading to the formation of a reactive intermediate.
Tetralone derivatives that are α,β-unsaturated ketones are excellent Michael acceptors. The Michael addition is the 1,4-addition of a nucleophile to such a system. In a biological context, the nucleophiles are often the side chains of amino acid residues, particularly the thiol group of cysteine or the amino group of lysine. nih.gov
Studies on tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) suggest that their mechanism of action involves a Michael addition. nih.gov The cyclic α,β-unsaturated ketone structure reacts with a proline residue at the N-terminus (Pro1) of the enzyme, which acts as a nucleophile. nih.gov This covalent modification inhibits the enzyme's tautomerase activity. This mechanism highlights a key pathway through which tetralone derivatives can exert biological effects by covalently binding to protein targets.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-hydroxy-1-tetralone |
| Palladium on carbon (Pd/C) |
| Trifluoromethanesulfonate (triflate) |
| 8-methyl-1-tetralol |
| Pyridinium chlorochromate (PCC) |
| Chromium trioxide (CrO₃) |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| 1-tetralone |
| 1-tetralol |
| 8-Cyano-5-methoxy-1-tetralone |
| Cysteine |
| Histidine |
| Proline |
| Lysine |
E1cB-like Reaction Mechanisms
Photoenolization and Hydrogen Transfer Tunneling Effects in Excited Triplet States of Dimethyltetralones
The photoenolization of ortho-alkyl aryl ketones, such as dimethyltetralones, is a well-studied photochemical process. researchgate.netucla.edu Upon irradiation, these ketones undergo intramolecular hydrogen atom abstraction from an ortho-alkyl group to the carbonyl oxygen. researchgate.netucla.edu This reaction proceeds from the triplet excited state (T1) of the ketone, forming a triplet 1,4-biradical intermediate. researchgate.net This biradical then undergoes intersystem crossing (ISC) to the ground state, yielding the corresponding photoenol, which is a high-energy o-quinodimethane intermediate. researchgate.netucla.edu
A key feature of this reaction, particularly at low temperatures, is the significant role of quantum mechanical tunneling in the hydrogen transfer step. ucla.edubgsu.edu Studies on 5,8-dimethyl-1-tetralone (B1583675) (DMT) and its deuterated isotopologue (DMT-d8) have provided compelling evidence for this phenomenon. researchgate.netucla.edu Phosphorescence measurements carried out between 15 and 80 K showed that emission was only observable for the deuterated compound. researchgate.net This is due to a very large kinetic isotope effect (kH/kD), indicating that the hydrogen transfer in the protio-compound is much faster than the competing phosphorescence decay, even at cryogenic temperatures. researchgate.netbgsu.edu
The analysis of phosphorescence intensities and decay times for DMT-d8 allowed for the determination of the deuterium (B1214612) transfer rates. researchgate.net The resulting Arrhenius plot for this process was curved, which is a hallmark of a reaction proceeding via tunneling. ucla.edubgsu.edu At very low temperatures (18-30 K), the reaction rate becomes nearly independent of temperature, which is attributed to tunneling from the zero-point vibrational level of the excited triplet state. bgsu.edu For 5,8-dimethyl-1-tetralone, the triplet state was identified as the precursor for the tunneling process. ucla.edu The barrier for this hydrogen abstraction has been estimated to be in the range of 2-4 kcal/mol. bgsu.edu
The conformationally locked structure of compounds like 5,8-dimethyl-1-tetralone minimizes the conformational motions required to reach the transition state for hydrogen abstraction, making them ideal systems for studying the fundamental dynamics of hydrogen atom tunneling. ucla.eduucla.edu The this compound molecule serves as a reference compound where the carbonyl oxygen is constrained in a syn position relative to the methyl substituent, facilitating this intramolecular hydrogen transfer. msu.edu
Spin-Forbidden Addition of Molecular Oxygen to Enol Intermediates
The enol intermediates generated from tetralones can react with molecular oxygen (O₂). This reaction is noteworthy because it involves a spin-forbidden process: the interaction of a singlet state enol with the triplet ground state of oxygen (³Σg⁻). mdpi.com The direct addition of triplet O₂ to a singlet molecule to form singlet products is a spin-prohibited pathway. mdpi.com However, this reaction is observed to occur, for instance, in the cofactorless peroxidation of 2-methyl-3,4-dihydro-1-naphthol, an enol intermediate formed during the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid. mdpi.comresearchgate.net
To elucidate the mechanism by which this spin-forbidden barrier is overcome, extensive computational studies have been employed. mdpi.com Methods such as Density Functional Theory (DFT), particularly with functionals like M06-2X-D3 and (U)B3LYP, have been used to map out the potential energy surfaces of the reaction. researchgate.netacs.org For a more accurate description of the electronic structure, especially in regions with multi-reference character like transition states and crossing points between different spin states, higher-level methods are necessary. mdpi.comacs.org
Complete Active Space Second-Order Perturbation Theory (CASPT2) and Coupled-Cluster (CC) methods, such as DLPNO-CCSD(T), are considered gold standards for multi-configurational and single-reference systems, respectively. mdpi.com These calculations have been applied to study the peroxidation of 2-methyl-3,4-dihydro-1-naphthol. mdpi.com
The computational results from these high-level methods have been compared with DFT results. For example, restricted DFT energy profiles for the singlet state were found to be similar to those from DLPNO-CCSD(T) calculations, while broken-symmetry (BS-DFT) solutions more closely resembled the CASPT2 results. mdpi.com Two main pathways have been evaluated computationally:
CO-pathway : The Cα-O bond forms first, followed by protonation of the peroxide. mdpi.com
OOH-pathway : Protonation of O₂ occurs before the formation of the Cα-O bond. mdpi.com
These computational approaches allow for the detailed investigation of transition state geometries, reaction barriers, and the electronic nature of the intermediates involved in the reaction. mdpi.comresearchgate.net
The spin-forbidden nature of the reaction between the enol and triplet oxygen necessitates a mechanism for the system to change its spin state, a process known as intersystem crossing (ISC). mdpi.comreddit.com The currently accepted mechanism suggests that the reaction initially proceeds on the triplet potential energy surface. mdpi.comresearchgate.net
Several factors are known to favor strong SOC and thus a fast ISC rate:
An angle close to 90° between the axes of the two radical orbitals. reddit.com
The presence of "ionic" character in the singlet state wave function. reddit.com
Close proximity of the two radical orbitals. reddit.com
Computational studies have shown that for the peroxidation of the enol of 2-methyl-1-tetralone, the preferred mechanism involves the initial transfer of a proton from the enol to the triplet oxygen molecule. mdpi.com This proton transfer leads to the formation of a radical pair. Subsequently, the system hops from the triplet state to the singlet state, where the final product, 2-hydroperoxy-2-methyl-1-tetralone, is stable. mdpi.com The formation of the radical pair has a higher energy barrier than the intersystem crossing itself. mdpi.comresearchgate.net The fast ISC process, coupled with a spontaneous hydrogen transfer in the singlet diradical, are the key steps that drive the oxidation reaction forward. reddit.com
Applications of 8 Methyl 1 Tetralone As a Key Intermediate in Complex Molecule Synthesis
Precursor for the Synthesis of Platyphyllide (B1251494) and its Analogues
Platyphyllide is a naturally occurring norsesquiterpene lactone that was first isolated from Senecio platyphylloides. researchgate.net Due to its interesting biological activities, the total synthesis of platyphyllide has attracted considerable attention from the scientific community. 8-Methyl-1-tetralone has emerged as a key potential intermediate in several synthetic routes developed for this complex natural product. researchgate.netsmolecule.comlookchem.comnih.gov
Intermediate in the Synthesis of Other Natural and Non-Natural Products
The utility of this compound extends beyond the synthesis of platyphyllide, serving as a versatile intermediate in the creation of a diverse range of other natural and non-natural products. researchgate.net
Synthesis of Terpenoid Compounds
Substituted 1-tetralones, including this compound, have been extensively utilized in the synthesis of various terpenoid compounds. lookchem.com Platyphyllide itself belongs to the terpenoid class of chemicals, which are known for their diverse biological activities. smolecule.com The synthesis of this compound is considered a crucial step towards the synthesis of these complex natural products. lookchem.com
Synthesis of Anti-tumor Antibiotics
The tetralone scaffold is a structural motif found in several clinically used anticancer drugs, such as the anthracycline antibiotics doxorubicin, daunorubicin, epirubicin, and idarubicin. nih.gov While direct synthesis of these specific antibiotics from this compound is not explicitly detailed in the provided context, the general importance of the tetralone core in anti-tumor agents is well-established. nih.govresearchgate.net For instance, 8-methoxy-1-tetralone, a closely related compound, has been used in the synthesis of the antitumor antibiotic (±)-spiroxin C. researchgate.net This suggests the potential of this compound derivatives in the development of novel anticancer agents.
Synthesis of Abscisic Acid Analogues
Abscisic acid (ABA) is a plant hormone that regulates various physiological processes. nih.gov Bicyclic analogues of ABA incorporating a tetralone structure have been designed and synthesized to enhance biological activity. nih.gov These tetralone analogues are predicted to have improved stability because their oxidized products would not cyclize into inactive forms. nih.gov Research has shown that tetralone ABA analogues can have greater activity than ABA itself in certain bioassays. nih.gov A novel ABA analog, 2′,3′-benzo-iso-ABA (iso-PhABA), was developed to overcome the inactivation of ABA by oxidation. nih.gov While the direct use of this compound is not specified, the synthesis of tetralone-based ABA analogues from 1-tetralone (B52770) highlights the relevance of this class of compounds in creating potent plant growth regulators. nih.govmdpi.com
Precursor for Analgesics (e.g., Dezocine)
Dezocine (B144180) is an opioid analgesic, and its synthesis often involves tetralone intermediates. researchgate.netsmolecule.com For example, 7-methoxy-1-tetralone (B20472) is a key intermediate in the synthesis of (-)-Dezocine. researchgate.net The synthesis of dezocine from 1-methyl-7-methoxy-2-tetralone has also been described. uq.edu.au Although the direct use of this compound in the synthesis of dezocine is not explicitly mentioned, the structural similarity and the established role of other methylated tetralones in the synthesis of this analgesic suggest its potential as a precursor for related compounds.
Synthesis of Vitetrifolin Analogs and Epithelial-Mesenchymal Transition Inhibition
Recent research has focused on the synthesis of simplified analogs of naturally occurring compounds to facilitate biological studies. In this context, a structural analog of vitetrifolin D was synthesized in six steps starting from the commercially available 2-methyl-1-tetralone. researchgate.netnih.govoup.comresearcher.life This synthesis involved replacing the A-ring of the original vitetrifolin molecule with a benzene (B151609) ring. researchgate.netnih.gov This structural simplification is considered a valuable strategy that could be applied to other halimane-type diterpenoids. researchgate.netnih.gov
The synthesized tetralone-based vitetrifolin analog demonstrated significant biological activity by suppressing the phorbol (B1677699) ester-induced epithelial-mesenchymal transition (EMT). researchgate.netnih.govoup.com The EMT is a biological process where epithelial cells lose their characteristic features and acquire mesenchymal, fibroblast-like properties, a process implicated in the progression of conditions like endometrial cancer, endometriosis, and adenomyosis. researchgate.net Specifically, the analog was shown to inhibit the downregulation of E-cadherin, a key protein in maintaining epithelial cell junctions. researchgate.netoup.com The loss of E-cadherin is a critical event that initiates the EMT, leading to increased cell invasion and metastasis. oup.com This tetralone-based analog showed activity similar to that of the natural vitetrifolin D in inhibiting this process. researchgate.netnih.govoup.com The accessibility of this synthetic analog is expected to be beneficial for future investigations into the biological activities of vitetrifolins, such as their anti-inflammatory and hedgehog signaling pathway-inhibitory effects. oup.comoup.com
Research in Medicinal Chemistry and Pharmaceutical Applications
The tetralone scaffold is a significant pharmacophore found in various natural products and synthetic compounds with a wide range of biological activities. researchgate.netresearchgate.net Consequently, derivatives of this compound are subjects of interest in medicinal chemistry for the development of new therapeutic agents. smolecule.comontosight.ai
Development of Therapeutic Agents
The tetralone structure is a core component in the design of various therapeutic agents. researchgate.net For instance, tetralone-based amines have been developed as novel monoamine reuptake inhibitors for potential use in treating central nervous system (CNS) disorders like depression and attention deficit hyperactivity disorder (ADHD). google.com The semi-rigid structure of tetralone derivatives has also been utilized to create variants of neuroleptic agents. nih.gov
In the realm of cancer research, tetralone derivatives are being actively investigated. ontosight.ai Chalcones derived from tetralones have been synthesized and evaluated for their potential as anticancer agents that can selectively induce apoptosis in cancerous cells. derpharmachemica.com Furthermore, novel tetralone derivatives incorporating a 1,2,4-triazole (B32235) moiety have been synthesized and have shown promising in vitro cytotoxicity against several human cancer cell lines. nih.gov The development of such compounds highlights the utility of the tetralone framework as a starting point for creating new anticancer drugs. researchgate.netnih.gov
Study of Biological Activity and Structure-Activity Relationships
Understanding the relationship between the chemical structure of tetralone derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. researchgate.netnih.gov The substitution pattern on the tetralone ring system significantly influences the biological effects. tandfonline.com
Studies on abscisic acid (ABA) analogs have shown that bicyclic tetralone versions can exhibit enhanced biological activity compared to the parent hormone. nih.gov A tetralone ABA analog was found to be more potent than ABA in certain bioassays. nih.gov Hydroxylated tetralone ABA analogs, which are stable mimics of natural ABA catabolites, also show significant biological activity and can act as selective ABA agonists, with their affinity varying among different ABA receptors. researchgate.netnih.gov
In the context of rexinoid agonists, methylation at different positions on the tetralone ring of an analog known as 9cUAB30 systematically probes the space within the ligand-binding pocket of the retinoid X receptor (RXR). acs.org It was found that methyl groups at the 5- and 8-positions resulted in strong binding and activation of RXR without significantly raising serum triglyceride levels, a common side effect. acs.org Specifically, the 8-methyl analog (rexinoid 4) caused a shift in its position within the binding pocket to avoid steric hindrance, leading to different interactions with the receptor's amino acid residues compared to the parent compound. acs.org
The following table summarizes the predicted activity of synthesized (2-(furanyl)vinyl)-1-tetralone chalcones as potential anticancer agents.
| Compound | Apoptosis Agonist | MCL-1 Antagonist | HSP 27 Antagonist | Pin1 Inhibitor | Thiol Protease Inhibitor | Antineoplastic | Caspase 3 Stimulant |
| 1a | 0.489 | 0.767 | 0.350 | 0.396 | 0.483 | 0.443 | 0.267 |
| 1b | 0.460 | 0.806 | 0.382 | 0.490 | 0.483 | 0.586 | 0.406 |
| 1c | 0.478 | 0.814 | 0.365 | 0.550 | 0.514 | 0.552 | 0.395 |
| 1d | 0.478 | 0.814 | 0.365 | 0.550 | 0.514 | 0.552 | 0.395 |
| 1e | 0.508 | 0.837 | 0.328 | 0.476 | 0.544 | 0.634 | 0.385 |
| 2a | 0.609 | 0.545 | 0.667 | 0.396 | 0.187 | 0.533 | 0.779 |
| 2b | 0.572 | 0.617 | 0.677 | 0.490 | 0.195 | 0.659 | 0.799 |
| 2c | 0.595 | 0.632 | 0.668 | 0.550 | 0.221 | 0.632 | 0.799 |
| 2d | 0.595 | 0.632 | 0.668 | 0.550 | 0.221 | 0.632 | 0.799 |
| 2e | 0.628 | 0.670 | 0.664 | 0.476 | 0.230 | 0.702 | 0.799 |
| Data sourced from Der Pharma Chemica, 2017. derpharmachemica.com |
Enzyme Inhibition and Receptor Interaction Studies
Tetralone derivatives have been identified as potent inhibitors of various enzymes and interact with specific cellular receptors, making them valuable tools for studying biological pathways and as potential therapeutics. ontosight.aitandfonline.com
One area of significant research is the inhibition of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine with tautomerase enzymatic activity. tandfonline.comtandfonline.com E-2-arylmethylene-1-tetralones have been investigated as potential MIF inhibitors. tandfonline.com Studies have shown that the substitution pattern on the aromatic C-ring and the size of the B-ring significantly impact the inhibitory activity. tandfonline.com For instance, among tetralone derivatives with homoaromatic rings, a p-methyl derivative showed the highest activity against the ketonase function of MIF. tandfonline.com These compounds are thought to act via a Michael addition between their enone group and the proline residue at the N-terminus of MIF. tandfonline.com
In addition to enzyme inhibition, tetralone derivatives have been evaluated as antagonists for adenosine (B11128) receptors. acs.org Furthermore, tetralone ABA analogs have been shown to be pan-receptor agonists that display high affinity to all types of ABA receptors, indicating that the addition of the second ring does not negatively affect receptor binding. nih.gov The hydroxylated forms of these tetralone analogs can act as selective agonists, with varying affinity for different members of the ABA receptor family, which allows them to modulate the downstream signaling pathway involving PP2C protein phosphatases. researchgate.netnih.gov
Investigating Mechanisms of Disease and Targeted Therapies
The interaction of tetralone derivatives with biological systems provides valuable insights into disease mechanisms and aids in the design of targeted therapies. ontosight.ai By inhibiting specific enzymes or modulating receptor activity, these compounds can help to elucidate the roles of these proteins in pathological processes.
For example, by inhibiting the tautomerase activity of MIF, tetralone derivatives help in studying the role of this cytokine in inflammatory responses. tandfonline.com Certain tetralone derivatives have been shown to attenuate macrophage activation and modulate the production of inflammatory cytokines like TNF-α and IL-6, as well as chemokines such as CCL2. tandfonline.com This demonstrates their potential to regulate inflammatory pathways, which are central to many diseases.
In cancer therapy, the ability of tetralone derivatives to induce apoptosis in cancer cells makes them promising candidates for targeted treatments. ontosight.aiderpharmachemica.com The investigation of tetralone-based compounds as selective inhibitors of monoamine reuptake contributes to understanding the neurobiology of CNS disorders and developing more effective treatments. google.com The stable, hydroxylated tetralone ABA analogs serve as powerful tools to probe the biological activity of ABA and its catabolites in plant stress responses, which has implications for developing strategies to enhance crop resilience. nih.gov
Advanced Spectroscopic and Computational Investigations of 8 Methyl 1 Tetralone Systems
Spectroscopic Characterization of 8-Methyl-1-tetralone and its Derivatives
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis), and Infrared (IR) spectroscopy collectively provide a complete picture of its molecular architecture.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of its aliphatic and aromatic components. researchgate.net
The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms in the molecule. The spectrum displays characteristic signals for the aromatic protons, the aliphatic protons of the saturated ring, and the methyl group protons. researchgate.net
The aromatic protons typically appear as a multiplet or distinct doublets and triplets in the downfield region (δ 7.0-7.3 ppm), reflecting their deshielding by the aromatic ring current. researchgate.net The protons on the benzylic carbon (C-4), adjacent to the aromatic ring, are observed as a triplet around δ 2.93 ppm. The protons at C-2, adjacent to the carbonyl group, also appear as a triplet, but further upfield at approximately δ 2.63 ppm. The aliphatic protons at C-3, situated between two methylene (B1212753) groups, resonate as a quintet around δ 2.06 ppm. The defining feature is the singlet for the C-8 methyl group protons at δ 2.62 ppm, with its chemical shift influenced by its position on the aromatic ring. researchgate.net
Detailed ¹H NMR spectral data for this compound are presented below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | 7.28 | t | 7.6 |
| Aromatic-H | 7.09 | d | 7.6 |
| Aromatic-H | 7.06 | d | 7.8 |
| H-4 | 2.93 | t | 6.5 |
| H-2 | 2.63 | m | - |
| 8-CH₃ | 2.62 | s | - |
| H-3 | 2.06 | q | 6.6 |
| Source: Journal of the Indian Chemical Society, 2014. researchgate.net |
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The most downfield signal corresponds to the carbonyl carbon (C-1) and typically appears around δ 200.21 ppm. researchgate.net The aromatic carbons resonate in the δ 126-146 ppm region. Specifically, the quaternary carbons C-4a and C-8a, and the methyl-substituted C-8, show distinct chemical shifts at δ 145.67, 141.47, and 132.18 ppm, respectively. researchgate.net The aliphatic carbons of the saturated ring (C-2, C-3, and C-4) appear in the upfield region, with signals at δ 41.00, 23.29, and 31.00 ppm, respectively. The methyl carbon at C-8 gives a characteristic signal at δ 22.99 ppm. researchgate.net
The chemical shifts for the carbons in this compound are summarized in the following table.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 (C=O) | 200.21 |
| C-4a | 145.67 |
| C-8a | 141.47 |
| C-6 | 132.18 |
| C-5 | 131.24 |
| C-7 | 130.47 |
| C-8 | 126.76 |
| C-2 | 41.00 |
| C-4 | 31.00 |
| C-3 | 23.29 |
| 8-CH₃ | 22.99 |
| Source: Journal of the Indian Chemical Society, 2014. researchgate.net |
For derivatives such as 8-amino-1-tetralone, the carbonyl signal can shift to approximately δ 207–210 ppm. In contrast, for (4S)-4,8-dihydroxy-1-tetralone, this signal is found further upfield at δ 201.2 ppm, demonstrating the electronic influence of substituents on the carbonyl group. scielo.br
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron impact mass spectrometry (EI-MS), this compound exhibits a molecular ion peak [M]⁺ that confirms its molecular weight. researchgate.net The PubChem database indicates a molecular weight of 160.21 g/mol . nih.gov
The mass spectrum shows a molecular ion [M+H]⁺ peak at an m/z of 161. researchgate.net Key fragmentation peaks are also observed, which provide structural information. Common fragments for tetralones include losses of small molecules like CO and ethylene. The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 160, 132, and 104 for this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) can be employed to confirm the exact molecular formula (C₁₁H₁₂O) by providing a highly accurate mass measurement. nih.gov
| Ion | m/z (Mass-to-Charge Ratio) |
| [M]⁺ | 160 |
| [M+H]⁺ | 161 |
| Fragment 1 | 143 |
| Fragment 2 | 132 |
| Fragment 3 | 105 |
| Fragment 4 | 104 |
| Source: Journal of the Indian Chemical Society, 2014; PubChem, 2025. researchgate.netnih.gov |
UV-Visible spectroscopy is utilized to study the electronic transitions within the molecule, particularly those involving the conjugated system. The α,β-unsaturated ketone moiety within the this compound structure, where the benzene (B151609) ring is conjugated with the carbonyl group, gives rise to characteristic absorptions. msu.edu Conjugation shifts the π → π* and n → π* transitions to longer wavelengths (a bathochromic shift). msu.edu For derivatives with extended conjugation, such as arylidene tetralones, absorption maxima (λmax) can be observed at wavelengths as high as 348-350 nm. researchgate.net For related trimethyl-1-tetralone derivatives, absorption maxima have been noted at 254 nm and 306 nm.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. This peak is typically observed around 1677 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. Aliphatic C-H stretching from the saturated portion of the ring and the methyl group are observed just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~3005 |
| Aliphatic C-H | Stretch | ~2933 |
| Carbonyl (C=O) | Stretch | 1677 |
| Aromatic C=C | Stretch | ~1587 |
| Source: Journal of the Indian Chemical Society, 2014. researchgate.net |
<sup>1</sup>H NMR Spectral Analysis
X-ray Crystallography for Molecular Geometry and Stereochemistry
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline solids, including the arrangement of atoms and the conformation of molecules. For tetralone derivatives, this method has been instrumental in establishing absolute stereochemistry. For instance, the absolute configuration of a biologically active tetralone analogue of abscisic acid, (+)-8, was unequivocally determined through X-ray crystallographic analysis of its RAMP hydrazone derivative. nih.gov This analysis is critical for understanding structure-activity relationships, as the biological function of chiral molecules is often highly dependent on their specific stereoisomeric form.
Although attempts to obtain crystals of 8-methoxy-1-tetralone suitable for X-ray crystallography have been reported as unsuccessful, the technique remains a gold standard for structural elucidation in the broader class of tetralone compounds. researchgate.net
Computational Chemistry and Theoretical Studies on Tetralone Compounds
Computational chemistry provides powerful tools to complement experimental studies, offering insights into the structure, properties, and reactivity of molecules like this compound at an atomic level. nist.govresearchgate.netrsc.orgresearchgate.netcore.ac.ukmdpi.comnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widely used computational method in chemistry to investigate the electronic structure of many-body systems. nih.govepfl.chscielo.org.bo It is particularly useful for predicting molecular properties and reaction mechanisms. etprogram.org
DFT calculations are instrumental in predicting the reactivity and regioselectivity of reactions involving tetralone scaffolds. nih.gov For example, in the N-heterocyclic carbene (NHC)-catalyzed annulation reactions of tetralones, DFT has been used to rationalize the observed regio- and stereoselectivity. researchgate.net By analyzing the transition states of different reaction pathways, researchers can determine which products are kinetically and thermodynamically favored. rsc.orgresearchgate.net
In a study on the silver-catalyzed ring expansion of tertiary cyclobutanols to form 1-tetralones, DFT studies supported a radical-mediated mechanism involving C-C bond cleavage and formation. rsc.org Furthermore, DFT-based descriptors such as local softness and Fukui function indices have been shown to be effective in predicting the regioselectivity of Diels-Alder reactions involving tetralone-like dienes. core.ac.uk These computational models can help in designing synthetic routes to obtain specific isomers of substituted tetralones. nih.gov
| Reaction Type | Tetralone Derivative | Computational Finding | Reference |
|---|---|---|---|
| NHC-catalyzed [3+2] cycloaddition | Unsymmetrical 1,3-bis(arylidene)tetral-2-ones | Rationalized the origin of reactivity difference between the two exocyclic double bonds and the observed regio- and stereoselectivity. | researchgate.net |
| Silver-catalyzed ring expansion | Tertiary cyclobutanols | Supported a radical-mediated sequence of C-C bond cleavage/C-C bond formation to yield 1-tetralones. | rsc.org |
| Diels-Alder reactions | Diene-dienophile reactant pairs | DFT-based reactivity descriptors successfully predicted regioselectivity. | core.ac.uk |
| Cascade 4πe-cyclization/dicycloexpansion | Various substituted tetralones | A prediction model for regioselectivity was established using DFT combined with machine learning. | nih.gov |
A key strength of DFT is its ability to model the transition states of chemical reactions, providing insights into reaction barriers and kinetics. nih.gov For instance, in the α-hydroxylation of tetralone-derived β-ketoesters, DFT calculations were used to examine the mechanism and identify the transition-state model, which helped in understanding the origin of stereocontrol. nih.gov
DFT calculations have also been employed to study the reaction of α-tetralone with styrene, where the free energy barriers for the formation of mono- and bis-adducts were computed, successfully modeling the transition states for each reaction. researchgate.net Similarly, in the reaction of β-tetralone with nitro allylic acetates, DFT was used to calculate the activation energies for the formation of six- and five-membered heterocyclic rings, explaining the observed product distribution. rsc.org The calculated activation energies often show good agreement with experimental kinetic data, validating the proposed reaction mechanisms. researchgate.net
| Reaction | Computational Focus | Key Finding | Reference |
|---|---|---|---|
| Asymmetric α-hydroxylation of tetralone-derived β-ketoesters | Mechanism and origin of stereocontrol | Identified the transition-state model responsible for stereoselectivity. | nih.gov |
| Reaction of α-tetralone with styrene | Transition state free energies | Successfully modeled the transition states for monoadduct and bisadduct formation. | researchgate.net |
| Reaction of β-tetralone with nitro allylic acetates | Activation energies for cyclization | Calculated low barrier energy for 6-endo-trig cyclization, favoring the formation of a six-membered ring. | rsc.org |
Predicting Reactivity and Regioselectivity
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes. mdpi.com For tetralone and its derivatives, understanding the conformational preferences of the flexible six-membered ring is crucial. rsc.org
Theoretical methods, including force-field calculations (MM2 and MMPI) and semi-empirical methods (MNDO), have been applied to study the conformational behavior of α-tetralone. rsc.org These studies predict the relative stabilities of different conformations, such as the envelope and half-chair forms. rsc.org While MMPI calculations suggest the envelope conformation is more stable, MNDO calculations show similar energies for both. rsc.org
Conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, derived from tetralones, has been carried out using a combination of 1H NMR techniques and MM2 theoretical calculations. researchgate.netcdnsciencepub.com These studies revealed that for cis derivatives, the major conformation has a pseudoaxial C(1)-OH group. researchgate.netcdnsciencepub.com In contrast, the trans-aminoalcohols predominantly adopt a dipseudoequatorial conformation, which can be stabilized by intramolecular hydrogen bonding. researchgate.netcdnsciencepub.com Such detailed conformational analysis is vital for understanding the structure and reactivity of these molecules. nih.gov
Quantum Chemical Spectroscopic Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the spectroscopic properties of this compound. doi.org These computational methods allow for the prediction and interpretation of various spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-visible spectra. By calculating the electronic structure and vibrational modes of the molecule, researchers can assign experimental spectral features to specific molecular motions and electronic transitions. doi.org
For molecules in the tetralone family, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are used to optimize the ground-state geometry and calculate vibrational frequencies. doi.orgtandfonline.com The calculated frequencies can be correlated with experimental IR and Raman spectra, although scaling factors are often applied to improve the agreement between theoretical and experimental values due to the neglect of anharmonicity and other model limitations. doi.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com Theoretical chemical shifts are calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and then compared with experimental data obtained in solution. tandfonline.com Studies on related tetralone derivatives have shown excellent agreement between predicted and experimental proton and carbon chemical shifts, aiding in the complete structural assignment of the molecule. tandfonline.com
The table below illustrates the type of data generated from such calculations, based on findings for analogous tetralone structures. tandfonline.com
| Atom/Group | Experimental ¹H NMR Chemical Shift (ppm) | Calculated ¹H NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) | Calculated ¹³C NMR Chemical Shift (ppm) |
|---|---|---|---|---|
| Aromatic Protons | 7.2 - 8.1 | 7.0 - 8.1 | 125 - 145 | 125 - 145 |
| Methylene Protons (C2, C3) | 2.0 - 3.0 | 2.0 - 3.0 | 20 - 40 | 20 - 40 |
| Methyl Protons (C8-CH₃) | ~2.2 | ~2.2 | ~20 | ~20 |
| Carbonyl Carbon (C1) | - | - | ~198 | ~198 |
Note: The values are representative examples based on typical ranges for tetralone derivatives and are for illustrative purposes.
Computational Analysis of Energetic Favorability
Computational chemistry provides critical insights into the energetic favorability of different molecular conformations, reaction intermediates, and transition states involving this compound. High-level ab initio calculations are used to determine the standard molar enthalpies of formation in the gas phase, allowing for the assessment of thermodynamic stability. mdpi.com For instance, in studies of related substituted cyclic ketones, both experimental techniques and theoretical methods have been used to show that certain isomers are thermodynamically more stable due to factors like intramolecular hydrogen bonding. mdpi.com
In the context of chemical reactions, such as the palladium-catalyzed α-arylation of tetralone derivatives, computational analysis of the entire reaction energy profile is crucial. acs.orgunipd.it These studies compute the Gibbs free energy for reactants, intermediates, transition states, and products. unipd.it For example, investigations have shown that while an O-bound enolate intermediate might be energetically favored, it can be an unproductive off-cycle species. acs.orgunipd.it The reaction proceeds through a less stable, but more reactive, C-bound enolate, with the reductive elimination step often being the rate-determining and stereo-determining step. acs.org The energetic difference (ΔΔG‡) between the transition states leading to different stereoisomers can be calculated to predict the enantioselectivity of a reaction, which often matches experimental observations. acs.org
The following table summarizes the kind of energetic data computed in such studies for a benchmark reaction.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials (e.g., tetralone + catalyst) | 0.0 |
| Oxidative Addition TS | Transition state for aryl halide addition | +10 to +15 |
| O-Bound Enolate | Thermodynamically favored but unproductive intermediate | -5 to -10 |
| C-Bound Enolate | Kinetically relevant intermediate | -1 to +2 |
| Reductive Elimination TS | Rate- and stereo-determining transition state | +15 to +20 |
| Products | Final arylated tetralone | -15 to -25 |
Note: The values are illustrative, based on computational studies of related systems. acs.orgunipd.it
Studies on Intramolecular Proton Transfer and Tunneling Effects
The photochemistry of o-methyl aryl ketones, including the this compound system, is dominated by an intramolecular hydrogen transfer from the methyl group to the carbonyl oxygen. This process, known as photoenolization, occurs from the excited triplet state. ucla.eduresearchgate.net Detailed studies on the closely related 5,8-dimethyl-1-tetralone (B1583675) (DMT) have provided profound insights into this mechanism. ucla.eduscilit.com
Upon photoexcitation, the ketone undergoes rapid intersystem crossing to the triplet state. ucla.edu From this excited state, a hydrogen atom is transferred to the carbonyl oxygen, forming a triplet biradical intermediate (a xylylenol or enol). This intermediate can then decay back to the ground-state ketone. ucla.edu The kinetics of this hydrogen transfer have been studied at very low temperatures using techniques like laser flash photolysis and phosphorescence decay measurements. ucla.eduresearchgate.net
A key finding in these systems is the significant role of quantum mechanical tunneling. ucla.eduscilit.com In studies of deuterated 5,8-dimethyl-1-tetralone (DMT-d8), phosphorescence measurements between 15 K and 80 K revealed a temperature-independent reaction rate below 40 K. ucla.edu This plateau in the Arrhenius plot is a classic signature of tunneling, where the particle passes through the activation barrier rather than going over it. The rate for deuterium (B1214612) transfer via tunneling was measured to be approximately 5 x 10² s⁻¹. ucla.edu The process exhibits a very large kinetic isotope effect (KIE), confirming that the C-H (or C-D) bond is broken in the rate-determining step. ucla.edu
| Compound | Temperature Range (K) | Observed Phenomenon | Measured Rate (s⁻¹) | Reference |
|---|---|---|---|---|
| 5,8-dimethyl-1-tetralone-d8 (DMT-d8) | 15 - 40 | Temperature-independent deuterium transfer (Tunneling) | 5 (± 1) x 10² | ucla.edu |
| 5,8-dimethyl-1-tetralone-d8 (DMT-d8) | 40 - 80 | Thermally activated deuterium transfer | Variable (increases with temperature) | ucla.edu |
| 6,9-dimethylbenzosuberone (7-membered ring) | 4 - 50 | Vibrationally-activated tunneling (small KIE ~1.1) | - | scilit.com |
Electronic Structure Calculations (Single and Multi-reference)
The accurate theoretical description of the photochemical processes in this compound requires sophisticated electronic structure calculations. While single-reference methods like DFT are suitable for ground-state properties, excited states and reactions involving bond breaking often necessitate multi-reference approaches. mdpi.com
The photoenolization reaction proceeds through an excited triplet state. The reactivity is highly dependent on the electronic configuration of this state. For 5,8-dimethyl-1-tetralone, the lowest triplet state is predominantly of n,π* character, which is highly reactive towards hydrogen abstraction. scilit.com In contrast, related systems with different ring sizes can have a greater contribution from the less reactive π,π* state, which diminishes their reactivity. scilit.com
Future Directions and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of tetralones is a focal point for the development of environmentally friendly methods. Future research will likely prioritize the use of greener and more sustainable approaches for the synthesis of 8-methyl-1-tetralone and related compounds. This includes the exploration of solvent-free reactions, the use of recyclable catalysts, and the development of one-pot syntheses to minimize waste and energy consumption. nih.gov
One promising avenue is the use of visible-light-induced cyclization of styrenes with molecular oxygen, which offers an environmentally benign platform for generating 4-aryl tetralones. rsc.org Additionally, the use of layered double hydroxide-hosted sulphonato-salen-nickel(II) complexes as reusable catalysts for the oxidation of tetralin to 1-tetralone (B52770) at room temperature presents a convenient and eco-friendly strategy. oalib.comscirp.orgscirp.org Research into single-stage acylation-cycloalkylation processes that eliminate the need for harsh reagents like thionyl chloride and aluminum trichloride (B1173362) is also gaining traction. nih.gov Furthermore, methods utilizing Raney nickel as a catalyst for the hydrogenation of 1-naphthol (B170400) are being explored for their simplicity and high conversion rates. google.com
Exploration of Biological Activities and Structure-Activity Relationships for this compound Analogues
The tetralone scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities. ccsenet.orgresearchgate.net Future research will continue to explore the therapeutic potential of this compound analogues. This includes investigating their anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai
A significant area of focus will be the elucidation of structure-activity relationships (SAR). tandfonline.comresearchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for their therapeutic effects. For instance, studies on tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) have provided insights into how substitutions on the aromatic rings influence activity. tandfonline.com The synthesis and biological evaluation of abscisic acid analogues containing a tetralone moiety have also shown that these compounds can exhibit enhanced biological activity compared to the parent hormone. nih.gov
Advanced Catalysis and Reaction Optimization for Tetralone Synthesis
The development of highly efficient and selective catalysts is crucial for the synthesis of tetralones. Future research will likely focus on the design of novel catalytic systems that can promote the desired transformations under mild reaction conditions. This includes the use of transition metal catalysts, such as those based on palladium and rhodium, for reactions like α-arylation and 1,4-addition. acs.orgsci-hub.se
Reaction optimization will also be a key area of investigation. rsc.org This involves systematically studying the effects of various reaction parameters, such as temperature, solvent, and catalyst loading, to maximize the yield and purity of the desired product. researchgate.net For example, the use of silver salts has been shown to be effective in catalyzing the ring expansion of tertiary cyclobutanols to yield 8-methoxy-1-tetralone. ccsenet.org
Applications in Drug Discovery and Development
The diverse biological activities of tetralone derivatives make them attractive candidates for drug discovery and development. researchgate.net Substituted tetralones are important building blocks for the synthesis of various therapeutically active compounds, including antibiotics, antidepressants, and antitumor agents. researchgate.net
Future research will likely see the development of novel tetralone-based drugs for a variety of diseases. For example, tetralone derivatives have been investigated as inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a potential target for the treatment of obesity and type 2 diabetes. nih.gov They have also been explored as monoamine reuptake inhibitors for the treatment of central nervous system disorders like depression and anxiety. google.com Furthermore, certain tetralone derivatives serve as crucial intermediates in the synthesis of camptothecin (B557342) analogues, which are used as anticancer agents. google.com The synthesis of aryl tetralone analogues has also been pursued for their potential as antimitotic agents. zenodo.org
In-depth Computational Studies for Predictive Modeling and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern chemical research. In the context of this compound, computational studies can provide valuable insights into its structure, reactivity, and biological activity. Future research will likely employ a range of computational methods, including density functional theory (DFT) and molecular docking, to:
Predict Reaction Outcomes: Computational models can be used to predict the feasibility and selectivity of different synthetic routes, aiding in the design of more efficient syntheses. ccsenet.org
Elucidate Reaction Mechanisms: By modeling the transition states and intermediates of a reaction, researchers can gain a deeper understanding of the underlying mechanism. ccsenet.org
Guide Drug Design: Computational methods can be used to predict the binding affinity of this compound analogues to their biological targets, facilitating the design of more potent and selective drugs. nih.gov For example, in silico mutagenicity prediction models can be used to prioritize the synthesis of non-mutagenic compounds. nih.gov
Understand Structure-Activity Relationships: Computational studies can help to rationalize the observed structure-activity relationships by providing insights into the interactions between the tetralone analogues and their biological targets. researchgate.net
Q & A
Q. What methodologies validate mechanistic hypotheses in this compound’s [4+2] cycloadditions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated dienophiles) and kinetic isotope effects (KIE). Trapping experiments with TEMPO or BHT confirm radical intermediates. Computational studies (IRC analysis) map reaction coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
